molecular formula C5H10NNaO4S B12650334 Sodium 3-(acetylamino)propanesulphonate CAS No. 77337-70-3

Sodium 3-(acetylamino)propanesulphonate

Katalognummer: B12650334
CAS-Nummer: 77337-70-3
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: XJLMLOAYGUOMDM-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 3-(acetylamino)propanesulphonate is a chemical compound with the molecular formula C5H10NNaO4S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its sulfonate group, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(acetylamino)propanesulphonate typically involves the acetylation of homotaurine (3-aminopropanesulfonic acid) followed by neutralization with sodium hydroxide. The reaction can be carried out in an aqueous medium with acetic anhydride as the acetylating agent. The reaction proceeds as follows:

CH3CO2O+H2NCH2CH2CH2SO3HCH3CONHCH2CH2CH2SO3H+CH3COOH\text{CH}_3\text{CO}_2\text{O} + \text{H}_2\text{N}-\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} \rightarrow \text{CH}_3\text{CONH}-\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} + \text{CH}_3\text{COOH} CH3​CO2​O+H2​N−CH2​CH2​CH2​SO3​H→CH3​CONH−CH2​CH2​CH2​SO3​H+CH3​COOH

The resulting product is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 3-(acetylamino)propanesulphonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized under strong oxidative conditions.

    Reduction: The acetylamino group can be reduced to an amine under suitable reducing conditions.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of 3-aminopropanesulfonic acid.

    Substitution: Formation of substituted sulfonates.

Wissenschaftliche Forschungsanwendungen

Sodium 3-(acetylamino)propanesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in biochemical assays and as a buffer in various biological experiments.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Sodium 3-(acetylamino)propanesulphonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, affecting their activity and function. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Sodium 3-(acetylamino)propanesulphonate can be compared with other similar compounds such as:

    Sodium 2-acetamido-2-deoxy-D-glucopyranose: A similar compound with an acetylamino group and a sulfonate group.

    Sodium 3-aminopropanesulfonate: Lacks the acetyl group but has similar sulfonate functionality.

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Eigenschaften

CAS-Nummer

77337-70-3

Molekularformel

C5H10NNaO4S

Molekulargewicht

203.19 g/mol

IUPAC-Name

sodium;3-acetamidopropane-1-sulfonate

InChI

InChI=1S/C5H11NO4S.Na/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+1/p-1

InChI-Schlüssel

XJLMLOAYGUOMDM-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)NCCCS(=O)(=O)[O-].[Na+]

Verwandte CAS-Nummern

77337-76-9 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.